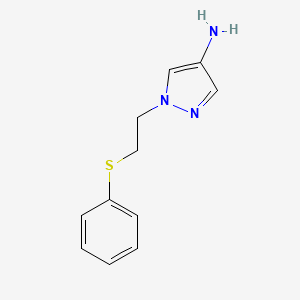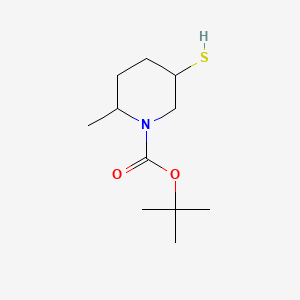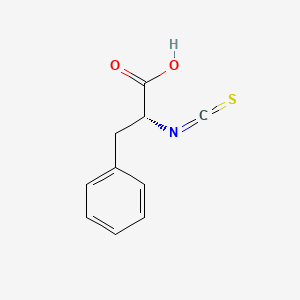
2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one is an organic compound with a unique structure that includes an ethoxymethylene group attached to a cyclohexanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one typically involves the reaction of 4,4-dimethylcyclohexanone with ethyl orthoformate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography, can further enhance the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxymethylene group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while amination can be carried out using ammonia (NH3) or amines.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethylene group can participate in nucleophilic or electrophilic reactions, leading to the formation of various intermediates and products. These interactions can modulate biological pathways and result in specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Ethoxymethylene)malononitrile: A compound with similar structural features but different reactivity and applications.
Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: Another compound with an ethoxymethylene group, used in different synthetic applications.
Uniqueness
2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one is unique due to its specific combination of the ethoxymethylene group and the cyclohexanone ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in organic synthesis and material science.
Propiedades
Fórmula molecular |
C11H18O2 |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
(2Z)-2-(ethoxymethylidene)-4,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-4-13-8-9-7-11(2,3)6-5-10(9)12/h8H,4-7H2,1-3H3/b9-8- |
Clave InChI |
HXOQNZPZEIXDAN-HJWRWDBZSA-N |
SMILES isomérico |
CCO/C=C\1/CC(CCC1=O)(C)C |
SMILES canónico |
CCOC=C1CC(CCC1=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


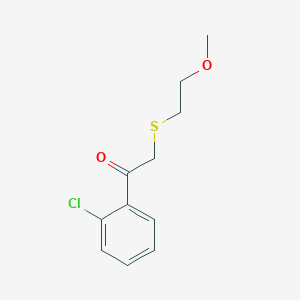

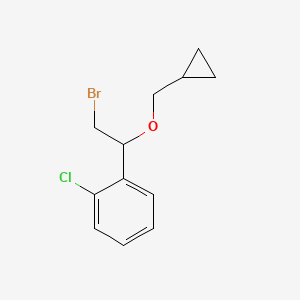
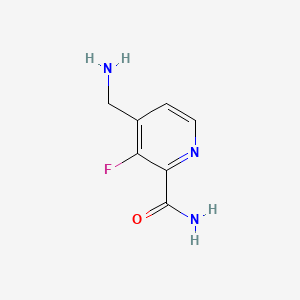
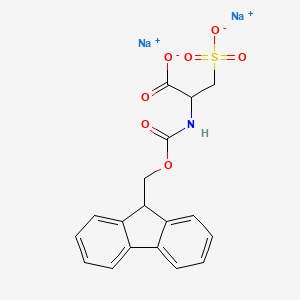

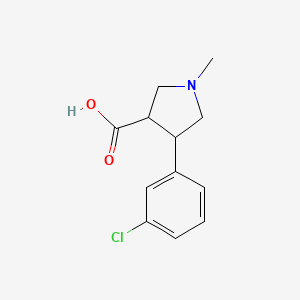
![1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13637938.png)
![2',3-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13637942.png)

